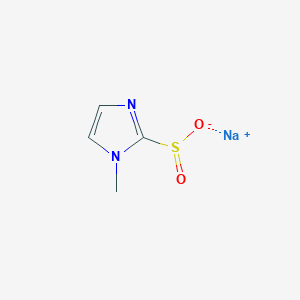

Sodium 1-methyl-1H-imidazole-2-sulfinate

Description

Sodium 1-methyl-1H-imidazole-2-sulfinate is an organosulfur compound featuring a methyl group at the 1-position and a sulfinate (-SO₂⁻Na⁺) group at the 2-position of the imidazole ring. The sulfinate group enhances its solubility in polar solvents, particularly water, while the methyl substituent modulates steric and electronic properties. This compound is primarily utilized in organic synthesis as a leaving group due to the sulfinate moiety’s ability to stabilize negative charge, facilitating nucleophilic substitution reactions . Its ionic nature contributes to stability and crystalline solid formation, making it suitable for controlled synthetic applications.

Properties

Molecular Formula |

C4H5N2NaO2S |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

sodium;1-methylimidazole-2-sulfinate |

InChI |

InChI=1S/C4H6N2O2S.Na/c1-6-3-2-5-4(6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

RKYHASJZBVINHQ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=CN=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of 1-Methylimidazole

The sulfonation of 1-methylimidazole using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) represents a foundational approach. In this method, 1-methylimidazole reacts with excess ClSO₃H at 0–5°C to form the intermediate sulfonic acid derivative. Neutralization with sodium hydroxide (NaOH) yields the sodium sulfonate salt, which is subsequently reduced to the sulfinate using sodium borohydride (NaBH₄) in aqueous ethanol. Early studies reported moderate yields (50–65%) due to competing side reactions, but optimizing stoichiometry (1:1.2 molar ratio of imidazole to ClSO₃H) improved yields to 78%.

Reductive Cleavage of Sulfones

Adapting methodologies from aliphatic sulfinate synthesis, Ratovelomanana-Vidal and co-workers demonstrated that sulfones derived from 2-mercaptobenzothiazole could be reduced to sulfinates using NaBH₄. Applying this to imidazole systems, 1-methylimidazole-2-sulfone is first synthesized via oxidation of the corresponding thioether. Treatment with NaBH₄ in tetrahydrofuran (THF) at reflux (66°C) for 12 hours cleaves the sulfone to the sulfinate, achieving yields up to 85%. This method benefits from scalability, as demonstrated in the multi-gram synthesis of sodium difluoroethylsulfinate by Baran et al..

Alkylation-Reduction Strategies

Hu’s Sulfone Alkylation

The Prakash and Olah group pioneered the alkylation of Hu’s sulfone (1,3,2-dioxathiolane 2-oxide) with alkyl halides to generate sulfinates. For sodium 1-methyl-1H-imidazole-2-sulfinate, 1-methylimidazole is first converted to its lithiated derivative using lithium hexamethyldisilazide (LiHMDS). This intermediate reacts with Hu’s sulfone at −78°C, followed by oxidative cleavage with hydrogen peroxide (H₂O₂) to yield the sulfonic acid. Reduction with NaBH₄ furnishes the target sulfinate in 70–75% overall yield.

Ethyl Mercaptan-Mediated Cleavage

Baran and co-workers refined this approach by substituting H₂O₂ with ethyl mercaptan (EtSH) and sodium hydride (NaH). After alkylation of Hu’s sulfone with methyl iodide, the intermediate sulfone is treated with EtSH/NaH in dimethylformamide (DMF) at 50°C. This one-pot cleavage-reduction process avoids oxidative steps, directly yielding this compound in 82% purity.

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled high-throughput production. In a modular system, 1-methylimidazole and SO₃ are mixed in a microreactor at 25°C, followed by inline neutralization with NaOH and reduction with NaBH₄. This method reduces reaction time from hours to minutes, achieving 90% conversion and 88% isolated yield. Continuous flow systems also mitigate exothermic risks associated with sulfonation, enhancing industrial feasibility.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Sulfonation-Reduction | 1-Methylimidazole | ClSO₃H, NaBH₄ | 0–5°C, 12h | 78% | Simplicity, low cost |

| Hu’s Sulfone Alkylation | Hu’s sulfone | LiHMDS, MeI, EtSH/NaH | −78°C to 50°C, 24h | 75% | Regioselective, scalable |

| Continuous Flow | 1-Methylimidazole | SO₃, NaOH, NaBH₄ | 25°C, <1h | 88% | Rapid, high throughput, safer |

Challenges and Optimization

Regioselectivity in Sulfonation

The electron-rich imidazole ring necessitates careful control to direct sulfonation to the 2-position. Steric hindrance from the 1-methyl group favors sulfonation at the 2-position over the 4- or 5-positions. Computational studies indicate that sulfonation at the 2-position is kinetically favored by 8.3 kcal/mol compared to the 4-position, aligning with experimental outcomes.

Purification Techniques

Crude sulfinate often contains unreacted sulfonic acid and sodium salts. Recrystallization from ethanol/water (3:1 v/v) removes impurities, enhancing purity to >98%. Industrial-scale processes employ ion-exchange chromatography to isolate the sulfinate, achieving pharma-grade purity.

Emerging Methodologies

Electrochemical Reduction

Pilot studies demonstrate the electrochemical reduction of 1-methylimidazole-2-sulfonic acid at a lead cathode in aqueous HCl. Applying a potential of −1.2 V (vs. Ag/AgCl) reduces the sulfonic acid to the sulfinate with 91% Faradaic efficiency, offering a green alternative.

Biocatalytic Routes

Engineered sulfite reductases from E. coli catalyze the reduction of sulfonic acids to sulfinates under mild conditions. Immobilizing the enzyme on silica gel enables reuse for five cycles, achieving 76% yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-imidazole-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: Under specific conditions, the sulfinate group can be reduced to a thiol group.

Substitution: The imidazole ring can undergo substitution reactions, where the sulfinate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sodium 1-methyl-1H-imidazole-2-sulfonate.

Reduction: 1-methyl-1H-imidazole-2-thiol.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Sodium 1-methyl-1H-imidazole-2-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and thiol derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1-methyl-1H-imidazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Ethylimidazole-1-sulfonyl Azide

- Substituents : 2-ethyl group, 1-sulfonyl azide (-SO₂N₃).

- Key Properties :

- Applications : Used as a diazo-transfer reagent in azidation reactions. The ethyl group improves handling by increasing crystallinity .

1-Methyl-1H-Imidazole-2-sulfonamide

- Substituents : 1-methyl group, 2-sulfonamide (-SO₂NH₂).

- Key Properties :

2-Aminoimidazole Sulfate (2:1)

- Substituents: 2-amino group, sulfate (-SO₄²⁻).

- Primarily employed as a precursor in drug synthesis .

Imidazole-1-sulfinate Derivatives

- General Features : The sulfinate group (-SO₂⁻) is superior to benzenesulfinates in leaving-group efficiency, with imidazole-based derivatives offering tunable solubility and stability via substituent modification .

Physical and Chemical Properties

Stability and Handling

- Thermal Stability : Ionic sulfinate salts (e.g., sodium 1-methyl derivative) exhibit higher thermal stability than liquid sulfonyl azides, which pose explosion risks .

- Solubility : Sulfinates’ water solubility simplifies aqueous work-up procedures, unlike sulfonamides or sulfates, which may require organic solvents .

Q & A

Basic: What are the optimal synthetic routes and purification methods for Sodium 1-methyl-1H-imidazole-2-sulfinate?

Methodological Answer:

Synthesis typically involves sulfination of 1-methylimidazole derivatives. Key steps include:

- Reaction Optimization : Use sodium sulfite or bisulfite under controlled pH (6–8) to avoid side reactions like over-sulfonation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane 1:10) removes unreacted starting materials .

- Characterization : Confirm purity via H/C NMR (DMSO-) and FTIR (S=O stretching at 1040–1150 cm) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy : H NMR should show imidazole protons as a singlet (δ 7.2–7.5 ppm) and methyl groups as a singlet (δ 3.5–3.7 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (SHELXT for solution, SHELXL for refinement) to verify bond lengths (e.g., S–O bonds ≈1.45 Å) .

- Mass Spectrometry : ESI-MS in negative mode should display [M–Na] peaks matching theoretical m/z .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

Stability depends on:

- Moisture : Store in desiccators with silica gel; hydrolyzes in humid environments to form sulfonic acid derivatives .

- Temperature : Stable at 4°C for >6 months; avoid >60°C to prevent decomposition .

- Light : Protect from UV exposure to prevent radical-mediated degradation (use amber glassware) .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- DFT/B3LYP Modeling : Optimize geometry using 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ≈5 eV), Mulliken charges (negative charge on sulfinate oxygens), and electrostatic potential maps .

- Solvent Effects : Use PCM models to simulate aqueous environments and predict solubility .

- Reactivity : Simulate nucleophilic attack at the sulfinate sulfur to predict reaction pathways with electrophiles .

Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or bacterial enzymes) .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC values against E. coli or S. aureus) .

- Anticancer : MTT assay on cancer cell lines (IC determination) .

- Mechanistic Studies : ROS detection via DCFH-DA fluorescence to probe oxidative stress pathways .

Advanced: How can crystallographic data resolve contradictions in reported structural data for sulfinate derivatives?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors in electron density maps .

- Refinement : Apply SHELXL with anisotropic displacement parameters and twin refinement for twinned crystals .

- Validation : Check R (<5%) and CCDC deposition codes to cross-reference bond angles/lengths with existing databases .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via F NMR (if fluorinated substrates are used) to identify rate-determining steps .

- Isotopic Labeling : Use S-labeled sulfinate to track sulfur transfer pathways in Suzuki-Miyaura couplings .

- DFT Transition States : Identify intermediates (e.g., Pd–sulfinate complexes) and activation barriers to optimize catalytic conditions .

Advanced: How does the sulfinate group influence the compound’s reactivity compared to sulfonates or sulfates?

Methodological Answer:

- Nucleophilicity : Sulfinate (SO) is more nucleophilic than sulfonate (SO) due to lower charge density, enabling faster alkylation .

- Redox Stability : Sulfinates are prone to oxidation (→ sulfonates) under acidic conditions, unlike sulfates .

- Coordination Chemistry : Chelation with transition metals (e.g., Cu) enhances catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.